molecular formula C14H13F2N3O3 B10918334 4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid

4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid

Cat. No.: B10918334
M. Wt: 309.27 g/mol
InChI Key: DNSKFISWGVKAOH-UHFFFAOYSA-N
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Description

4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, an acetyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate can be synthesized by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the pyrazole acid .

Next, the pyrazole acid is coupled with 4-aminobenzoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane . The reaction mixture is stirred at room temperature until the coupling is complete, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. For example, the use of nanoscale titanium dioxide as a catalyst for esterification can increase reaction yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and acetyl groups enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13F2N3O3

Molecular Weight

309.27 g/mol

IUPAC Name

4-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C14H13F2N3O3/c1-8-6-11(13(15)16)18-19(8)7-12(20)17-10-4-2-9(3-5-10)14(21)22/h2-6,13H,7H2,1H3,(H,17,20)(H,21,22)

InChI Key

DNSKFISWGVKAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)O)C(F)F

Origin of Product

United States

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